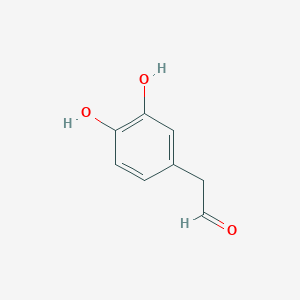

3,4-Dihydroxyphenylacetaldehyde

Descripción general

Descripción

El 3,4-Dihidroxifenilacetaldehído es un metabolito importante del principal neurotransmisor cerebral, la dopamina. Juega un papel significativo en la patogénesis de la enfermedad de Parkinson, según la "hipótesis del catecolaldehído" . Este compuesto también es conocido por sus efectos citotóxicos en las neuronas .

Métodos De Preparación

El 3,4-Dihidroxifenilacetaldehído se forma principalmente a través de la desaminación oxidativa de la dopamina por la monoaminooxidasa . Esta reacción ocurre en la membrana mitocondrial externa de las células neuronales . El compuesto puede ser oxidado adicionalmente a ácido 3,4-dihidroxifenilacético por aldehído deshidrogenasa o reducido a 3,4-dihidroxifeniletanol .

Análisis De Reacciones Químicas

Oxidative Transformations

DOPAL undergoes oxidation to form reactive intermediates, including quinones and semiquinones, which drive downstream toxicity .

Key Reactions:

-

Quinone methide formation :

Oxidation of DOPAL via two-electron oxidants (e.g., NaIO₄ or tyrosinase) generates a quinone methide intermediate. This product rapidly cyclizes or polymerizes under neutral pH . -

Semiquinone radical formation :

One-electron oxidation produces a semiquinone radical, detectable via electron paramagnetic resonance (EPR) .

Reduction Reactions

DOPAL is enzymatically reduced or oxidized in biological systems:

- Aldehyde reduction :

Aldose/aldehyde reductase converts DOPAL to 3,4-dihydroxyphenylethanol (DOPET) . - Aldehyde oxidation :

Aldehyde dehydrogenase (ALDH) oxidizes DOPAL to 3,4-dihydroxyphenylacetic acid (DOPAC) .

Hydrolysis and pH-Dependent Reactivity

DOPAL undergoes pH-dependent hydrolysis and condensation:

- At pH 7.4 : Rapid decomposition to DOPEG (3,4-dihydroxyphenylethylene glycol) and DHBAlc (3,4-dihydroxybenzylalcohol) .

- At pH 5.3 : Slower decay, favoring DOPEG formation (47% yield at 5 min vs. 24% at pH 7.4) .

Protein Adduction and Cross-Linking

DOPAL reacts with nucleophilic residues (e.g., lysine, cysteine) in proteins, forming covalent adducts and cross-links :

- Mechanism :

| Target | Reactive Group | Adduct Type | Outcome | Reference |

|---|---|---|---|---|

| Lysine residues | Aldehyde | Schiff base | Protein aggregation | |

| Cysteine residues | Quinone | Thioether linkage | Mitochondrial dysfunction |

Experimental Evidence:

- DOPAL (5–100 μM) cross-links bovine serum albumin (BSA) in vitro .

- Ascorbate inhibits cross-linking by reducing quinones .

Metal Ion-Catalyzed Reactions

Transition metals (e.g., Cu²⁺, Fe²⁺) accelerate DOPAL oxidation and potentiate toxicity :

| Metal Ion | Effect on DOPAL | Outcome | Reference |

|---|---|---|---|

| Cu²⁺ | Accelerates oxidation | Enhances α-synuclein aggregation | |

| Fe²⁺ | Promotes oligomerization | Synergistic neurotoxicity |

Stability and Degradation Pathways

DOPAL is unstable in aqueous solutions, with degradation pathways dependent on pH and redox conditions:

| Condition | Primary Products | Half-Life | Reference |

|---|---|---|---|

| Neutral pH (7.4) | DOPEG, DHBAlc | <1 minute | |

| Acidic pH (5.3) | DOPEG (higher yield) | ~2 minutes | |

| Presence of NaBH₄ | Stabilizes aldehydes as alcohols | N/A |

Metabolic Pathways in Dopamine Catabolism

DOPAL is central to dopamine metabolism, linking enzymatic and non-enzymatic reactions:

| Enzyme | Role | Inhibition Effect | Reference |

|---|---|---|---|

| Monoamine oxidase (MAO) | Produces DOPAL from dopamine | Increases DOPAL accumulation | |

| ALDH | Detoxifies DOPAL to DOPAC | Elevates DOPAL, exacerbates toxicity |

Aplicaciones Científicas De Investigación

Biochemical Role and Synthesis

DOPAL is a metabolite of dopamine, generated through the action of monoamine oxidase (MAO) on dopamine. It plays a crucial role in the biosynthesis of benzylisoquinoline alkaloids (BIAs), which are essential for producing various pharmaceuticals, including analgesics. Recent studies have engineered enzymes such as 3,4-dihydroxyphenylacetaldehyde synthase (DHPAAS) from Bombyx mori to optimize the production of DOPAL from L-3,4-dihydroxyphenylalanine (L-DOPA) through synthetic biology approaches .

Neurotoxicity and Pathological Implications

DOPAL is known for its neurotoxic effects, particularly in the context of Parkinson's disease (PD). It exhibits toxicity towards neuronal cells due to its catecholic structure, which can lead to oxidative stress and protein cross-linking . The compound's reactivity with protein nucleophiles raises concerns regarding its accumulation in dopaminergic neurons, contributing to the pathophysiology of PD .

Case Study: Parkinson's Disease

A study indicated that DOPAL levels are significantly elevated in the brains of patients with PD. This accumulation correlates with increased oxidative stress markers and neuronal damage. Treatment strategies involving monoamine oxidase inhibitors (MAOIs) combined with antioxidants like N-acetylcysteine (NAC) have shown promise in mitigating DOPAL's toxic effects and improving motor function in animal models .

Therapeutic Applications

Given its dual role as both a neurotransmitter metabolite and a neurotoxin, DOPAL has been targeted for therapeutic interventions. Research has focused on:

- Inhibition of MAO : MAO inhibitors can reduce DOPAL production, thereby decreasing its neurotoxic effects.

- Antioxidant Treatments : Compounds that enhance cellular antioxidant defenses may help protect against DOPAL-induced damage.

Case Study: MAO Inhibitors

In clinical trials, selective MAO-B inhibitors have been evaluated for their potential to lower DOPAL levels in patients with PD. Results suggest that these treatments can improve symptoms and slow disease progression by reducing oxidative stress associated with DOPAL accumulation .

Industrial Applications

Beyond its biological significance, DOPAL is also explored for industrial applications:

- Synthetic Biology : The engineered production of DOPAL and related compounds is being investigated for developing biofuels and pharmaceuticals through metabolic engineering techniques .

- Phenolic Compounds : As a phenolic compound, DOPAL's derivatives are studied for their antioxidant properties, potentially useful in food preservation and health supplements .

Summary Table of Applications

Mecanismo De Acción

El compuesto ejerce sus efectos a través de varias vías:

Estrés Oxidativo: Induce estrés oxidativo mediante la generación de especies reactivas de oxígeno (ROS) durante su oxidación.

Disfunción Mitocondrial: Se dirige a las mitocondrias, provocando la transición de permeabilidad y la apoptosis.

Interacciones con Proteínas: Oligomeriza la alfa-sinucleína, interrumpiendo las funciones vesiculares y mitocondriales.

Comparación Con Compuestos Similares

El 3,4-Dihidroxifenilacetaldehído es único debido a su doble papel como metabolito y neurotoxina. Compuestos similares incluyen:

Fenilacetaldehído: Otro aldehído con una estructura más simple.

Fenilglioxal: Un compuesto relacionado con diferente reactividad.

El 3,4-Dihidroxifenilacetaldehído destaca por su participación específica en el metabolismo de la dopamina y su papel significativo en la patogénesis de la enfermedad de Parkinson .

Actividad Biológica

3,4-Dihydroxyphenylacetaldehyde (DOPAL), a key metabolite of dopamine, has garnered significant attention in the field of neurobiology due to its potent biological activities and implications in neurodegenerative diseases. This article explores the biological activity of DOPAL, focusing on its neurotoxic effects, mechanisms of action, and relevance to conditions such as Parkinson's disease.

Overview of DOPAL

DOPAL is produced through the oxidative deamination of dopamine by monoamine oxidase (MAO) and is subsequently metabolized by aldehyde dehydrogenase (ALDH) to form 3,4-dihydroxyphenylacetic acid (DOPAC) . The accumulation of DOPAL is associated with several neurodegenerative disorders, particularly Parkinson's disease (PD), where it is believed to contribute to dopaminergic neuronal death through various cytotoxic mechanisms .

1. Oxidative Stress and Mitochondrial Dysfunction

DOPAL has been shown to induce oxidative stress in neuronal cells. It generates reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death. The compound activates mitochondrial permeability transition, a critical event in apoptosis .

2. Protein Modifications

Research indicates that DOPAL can modify proteins through oxidative reactions, leading to the formation of adducts that disrupt cellular functions. These modifications are implicated in the pathogenesis of neurodegenerative diseases .

3. Inhibition of ALDH

At elevated concentrations, DOPAL inhibits ALDH, which normally detoxifies aldehydes. This inhibition results in increased levels of DOPAL itself, creating a feedback loop that exacerbates neurotoxicity .

Case Study: DOPAL in Parkinson's Disease

A study involving the PC12 cell line demonstrated that exposure to DOPAL resulted in significant cytotoxicity, characterized by increased apoptosis markers and mitochondrial dysfunction. The findings support the "catecholaldehyde hypothesis," suggesting that DOPAL accumulation contributes to dopaminergic neuron degeneration observed in PD .

Research Findings: DOPAL-Induced Cytotoxicity

- Cell Line Studies : In vitro experiments using neuronal cell lines have shown that DOPAL induces apoptosis through ROS generation and mitochondrial impairment. For instance, PC12 cells exposed to DOPAL exhibited increased levels of apoptotic markers compared to controls .

- Animal Models : Rodent models treated with rotenone (a known neurotoxin) showed elevated levels of DOPAL correlating with dopaminergic neuron loss and behavioral deficits indicative of PD .

Data Tables

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Induction of oxidative stress | ROS generation | Neuronal cell death |

| Mitochondrial dysfunction | Activation of permeability transition | Apoptosis |

| Protein adduction | Modification of cellular proteins | Disruption of cellular functions |

| Inhibition of ALDH | Increased DOPAL levels | Exacerbation of neurotoxicity |

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADQVXRMSNIUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205680 | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5707-55-1 | |

| Record name | (3,4-Dihydroxyphenyl)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5707-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dopal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2E9Q24TSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.